Chiral Resolution Enables Optical Purity ≥99.5% vs. Racemic cis Mixture at Comparable Throughput
A chiral resolution method using D-tartaric acid separates racemic cis-3-aminocyclopentanol into single-configuration (1R,3S)-3-aminocyclopentanol. After two recrystallization cycles, the enantiomeric excess (ee) reaches 99.2%, and the overall resolution yield is 40% [1][2]. This contrasts with a prior art method (CN201210090148.X) that produced only the unresolved racemic cis mixture with 98% GC purity and 36.5% total yield, but with zero chiral control [3]. For procurement of a chiral intermediate, an ee of ≥99.5% is achievable with the resolution approach, whereas the racemic synthesis delivers 0% ee by definition.
| Evidence Dimension | Enantiomeric excess (ee) of cis-3-aminocyclopentanol product |
|---|---|
| Target Compound Data | ≥99.5% ee (after two recrystallizations; final refined tartrate salt ee = 99.2%) |
| Comparator Or Baseline | Racemic cis mixture from CN201210090148.X: 0% ee (no chiral resolution step); 98% GC purity, 36.5% yield |
| Quantified Difference | ≥99.5 percentage-point difference in enantiomeric purity; resolution yield 40% vs. racemic yield 36.5% |
| Conditions | Chiral resolution with D-tartaric acid in isopropanol; recrystallization from 95% ethanol at 10–15 °C |
Why This Matters
For cGMP synthesis of bictegravir, only the single enantiomer meets regulatory intermediate specifications; the racemate cannot be used without additional costly chiral separation steps.
- [1] CN109988073A. Method for preparing single configuration 3-aminocyclopentanol by chiral resolution. Shanghai Desano Pharma Investment, 2019. View Source
- [2] CN109988073A. Eureka/Patsnap Technical Summary: Embodiment 1, ee values of 92.1% (crude), 98.5% (1st refinement), 99.2% (2nd refinement). View Source
- [3] CN111018725A. Preparation method of (1R,3S)-3-aminocyclopentanol chiral acid salt (Background section citing CN201210090148.X as producing only cis racemic mixture, 98% GC purity, 36.5% total yield). View Source
